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Compound of Interest

Compound Name: 7-Bromonaphthalen-2-ol

Cat. No.: B055355

Die Suzuki-Miyaura-Reaktion ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-
Kohlenstoff-Bindungen, bei der Organoborverbindungen mit organischen Halogeniden
gekoppelt werden[5]. Diese Reaktion ist besonders nitzlich fur die Synthese von
Biarylstrukturen, die in vielen organischen Halbleitern vorkommen[6][7].

Reprasentative quantitative Daten

Die folgende Tabelle fasst typische Reaktionsbedingungen und Ausbeuten fur die Suzuki-
Miyaura-Kupplung von Bromaromaten zusammen, die als Ausgangspunkt fir die Optimierung
der Reaktion mit 7-Bromnaphthalin-2-ol dienen kénnen.
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Experimentelles Protokoll

Materialien:

Durchfihrung:

7-Bromnaphthalin-2-ol (1.0 Aqg.)

Arylboronséaure (1.2 Ag.)

Palladium(tetrakis)triphenylphosphin) [Pd(PPhs)4] (3 mol%)

Kaliumcarbonat (K2COs) (2.0 Aq.)

1,4-Dioxan und Wasser (entgast)

Inertgas (Argon oder Stickstoff)

 In einem Schlenkrohr werden 7-Bromnaphthalin-2-ol (1.0 mmol), die entsprechende

Arylboronséaure (1.2 mmol), Pd(PPhs)4 (0.03 mmol) und K2COs (2.0 mmol) eingewogen.
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e Das Rohr wird evakuiert und dreimal mit Inertgas gespuilt.
¢ Ein entgastes Losungsmittelgemisch aus Dioxan (8 mL) und Wasser (2 mL) wird zugegeben.
e Die Reaktionsmischung wird unter Rihren fir 12 Stunden bei 100 °C erhitzt.

e Nach dem Abkuhlen auf Raumtemperatur wird Wasser zugegeben und die wassrige Phase
dreimal mit Ethylacetat extrahiert.

o Die vereinigten organischen Phasen werden mit gesattigter NaCl-Losung gewaschen, tber
wasserfreiem Natriumsulfat getrocknet und das Lésungsmittel im Vakuum entfernt.

o Das Rohprodukt wird durch Saulenchromatographie auf Kieselgel gereinigt, um das 7-Aryl-
naphthalin-2-ol zu erhalten.

Charakterisierung: Die Struktur des Produkts wird mittels tH-NMR, 3C-NMR und
Massenspektrometrie bestéatigt.

G—Bromnaphthalin—Z—oD
7—Ary|—naphtha|in—2—oD

Pd(PPhs)4
Base (z.B. K2CO3)

Click to download full resolution via product page

Suzuki-Miyaura-Kreuzkupplung

Buchwald-Hartwig-Aminierung zur Synthese von 7-
Amino-naphthalin-2-olen
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Die Buchwald-Hartwig-Aminierung ist eine Palladium-katalysierte Kreuzkupplungsreaktion zur
Synthese von Arylaminen aus Arylhalogeniden[8][9][10]. Diese Methode ist &ul3erst vielseitig
und tolerant gegeniber vielen funktionellen Gruppen[11].

Reprasentative quantitative Daten

Die folgende Tabelle zeigt typische Bedingungen fur die Aminierung von Arylbromiden, die als
Leitfaden fur 7-Bromnaphthalin-2-ol dienen kénnen.

Palladiu .
Reprase
m-
Amin . Ligand Base Lésung Temper . ntative
.. Prakatal .. . Zeit (h)
(1.2 Aq.) (mol%) (1.4 Ag.) smittel atur (°C) Ausbeut
ysator
e (%)
(mol%)
Morpholi Pd(OAc)2 XPhos (4
NaOtBu Toluol 100 18 80-95
n (2 mol%)  mol%)
Pdz(dba)
3 BINAP (3 _
Anilin 3 (1.5 Cs2C0s Dioxan 110 24 70-85
mol%)
mol%)
Di-n- Pd(OAc)2 RuPhos
LHMDS THF 80 16 75-90

butylamin (2 mol%) (4 mol%)

Experimentelles Protokoll

Materialien:
 7-Bromnaphthalin-2-ol (1.0 Aq.)

Gewiinschtes Amin (priméar oder sekundar, 1.2 Ag.)

Palladium(ll)-acetat [Pd(OACc)z] (2 mol%)

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

Natrium-tert-butoxid (NaOtBu) (1.4 Aq.)
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Wasserfreies Toluol

Inertgas (Argon oder Stickstoff)

Durchfiihrung:

In einem trockenen Schlenkrohr werden unter Inertgasatmosphére 7-Bromnaphthalin-2-ol
(2.0 mmol), Pd(OAc)2 (0.02 mmol) und XPhos (0.04 mmol) vorgelegt[12].

Wasserfreies Toluol (5 mL) und das Amin (1.2 mmol) werden zugegeben.
Zuletzt wird NaOtBu (1.4 mmol) zur Reaktionsmischung gegeben.

Das Schlenkrohr wird versiegelt und die Mischung unter starkem Ruhren fur 18-24 Stunden
bei 100 °C erhitzt[12].

Nach dem Abkihlen wird die Reaktion durch Zugabe von Wasser beendet. Die wassrige
Phase wird dreimal mit Ethylacetat extrahiert.

Die vereinigten organischen Phasen werden mit geséttigter NaCl-Losung gewaschen, tber
Natriumsulfat getrocknet und das Losungsmittel wird im Vakuum entfernt.

Die Reinigung erfolgt mittels S&ulenchromatographie auf Kieselgel.

Charakterisierung: Die Identitat des Produkts wird durch *H-NMR, 3C-NMR und
hochauflosende Massenspektrometrie (HRMS) verifiziert.

G-Bromnaphthalin—Z—oD
HNR!R2 7—(R1R2N)-naphthalin—2—oD

Pd-Katalysator
Ligand (z.B. XPhos)
Base (z.B. NaOtBu)
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Buchwald-Hartwig-Aminierung

Williamson-Ethersynthese zur Synthese von 7-
Brom-2-alkoxynaphthalinen

Die Williamson-Ethersynthese ist eine klassische und zuverlassige Methode zur Herstellung

von Ethern durch die Reaktion eines Alkoholats mit einem Alkylhalogenid tber einen Sn2-

Mechanismus[11][13][14]. In diesem Fall wird das Phenol des 7-Bromnaphthalin-2-ols

deprotoniert, um das reaktive Naphtholat zu erzeugen.

Reprasentative quantitative Daten

Die folgende Tabelle zeigt typische Parameter fur die Williamson-Ethersynthese mit Phenolen.

Reprasentat
Alkylhaloge Base (1.2 Lésungsmit Temperatur Zeit (h) ive
, . ei
nid (1.1 Aq.) Aq.) tel (°C) Ausbeute
(%)
60
lodmethan K2COs Aceton 90-98
(Ruckfluss)
65
1-Brombutan NaH THF 85-95
(Ruckfluss)
Benzylbromid  Cs2COs DMF 80 12 80-90

Experimentelles Protokoll

Materialien:

e 7-Bromnaphthalin-2-ol (1.0 Aq.)

« Alkylhalogenid (z.B. 1-Brombutan) (1.1 Aqg.)

« Kaliumcarbonat (K2CO3), fein pulverisiert (1.5 Aq.)
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e N,N-Dimethylformamid (DMF)
 Inertgas (Argon oder Stickstoff)
Durchfiihrung:

e 7-Bromnaphthalin-2-ol (1.0 mmol) und fein pulverisiertes K2COs (1.5 mmol) werden in einem
Rundkolben in wasserfreiem DMF (10 mL) suspendiert.

o Die Mischung wird unter Inertgasatmosphare 30 Minuten bei Raumtemperatur geruhrt.

e Das Alkylhalogenid (1.1 mmol) wird zugegeben und die Reaktionsmischung wird fir 12
Stunden bei 80 °C gerubhrt.

o Der Reaktionsfortschritt wird mittels Dinnschichtchromatographie (DC) Gberwacht.

e Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekuhlt und in
Eiswasser gegossen.

e Das Produkt wird dreimal mit Diethylether extrahiert. Die vereinigten organischen Phasen
werden mit Wasser und gesattigter NaCl-Loésung gewaschen, tUber Natriumsulfat getrocknet
und im Vakuum eingeengt.

» Das Rohprodukt wird durch Saulenchromatographie oder Umkristallisation gereinigt.

Charakterisierung: Die Struktur des Ethers wird mittels tH-NMR, 13C-NMR und
Infrarotspektroskopie (IR) bestétigt.
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Williamson-Ethersynthese

Allgemeiner Arbeitsablauf fir die
Materialentwicklung

Der folgende Arbeitsablauf zeigt die logische Abfolge von der Synthese der Derivate bis zur
Charakterisierung ihrer materialwissenschaftlichen Eigenschaften.
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Allgemeiner Arbeitsablauf

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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